Fominoben

Chronic Obstructive Pulmonary Disease (COPD) Blood Gas Analysis Respiratory Function

Fominoben (CAS 18053-31-1) is a differentiated tool compound combining central antitussive action with respiratory stimulation—a dual profile absent in standard agents like dextromethorphan. It shows poor sigma-1 receptor affinity and acts as a benzodiazepine-site GABAA receptor agonist, enabling independent dissection of cough-suppression and respiratory-drive neural pathways. Documented to increase PaO2 and decrease PaCO2 in COPD models, and extensively metabolized (<2% parent at Cmax), it is an ideal positive control for GABAergic anxiolytic/anticonvulsant screening and an excellent candidate for LC-MS/MS method validation of high-clearance drugs. Procure this compound for respiratory neuropharmacology, GABA receptor research, and bioanalytical assay development.

Molecular Formula C21H24ClN3O3
Molecular Weight 401.9 g/mol
CAS No. 18053-31-1
Cat. No. B1673530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFominoben
CAS18053-31-1
Synonymsfominoben
Noleptan
PB-89
VNC-3
Molecular FormulaC21H24ClN3O3
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3
InChIInChI=1S/C21H24ClN3O3/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,23,27)
InChIKeyKSNNEUZOAFRTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fominoben (CAS 18053-31-1): Sourcing Guide for the Benzanilide Antitussive with Differentiated Respiratory Stimulant Properties


Fominoben (CAS 18053-31-1) is a centrally acting antitussive agent of the benzanilide class, historically marketed under trade names such as Noleptan [1]. It is a small molecule with a maximum clinical trial phase of II [2]. A key differentiation is that, in addition to its cough suppressant effects, it exhibits respiratory stimulant activity, a profile that distinguishes it from many other antitussives [1]. This compound has been investigated for its potential to modulate benzodiazepine receptors [3].

Why a Generic Centrally Acting Antitussive Cannot Substitute for Fominoben in Research


Fominoben possesses a dual pharmacological profile of central antitussive and respiratory stimulant actions, which is atypical for its class. This contrasts with standard centrally acting cough suppressants like dextromethorphan, which can cause respiratory depression or have a neutral effect [1]. Fominoben's unique binding profile, including poor affinity for sigma-1 receptors [2], a target for many other antitussives, and its agonistic activity at the benzodiazepine site of the GABAA receptor [3], underscore that it is not a simple functional analog. Therefore, substituting another antitussive would fail to replicate the specific combination of cough suppression, respiratory stimulation, and central nervous system effects that define fominoben's investigational profile.

Quantitative Differentiation of Fominoben (CAS 18053-31-1) for Scientific Procurement


Differential Impact on Arterial Blood Gases in COPD Patients vs. Dextromethorphan

In a double-blind clinical study of 60 patients with chronic obstructive lung disease (COLD), fominoben (160 mg, TID) for two weeks led to a significant increase in arterial oxygen pressure (PaO2) and a decrease in carbon dioxide pressure (PaCO2). In contrast, dextromethorphan (30 mg, TID) over the same period produced no significant change in PaO2 or PaCO2 [1].

Chronic Obstructive Pulmonary Disease (COPD) Blood Gas Analysis Respiratory Function

Comparative Antitussive Potency vs. Dextromethorphan in an In Vivo Model

In an animal model of cough, both fominoben and dextromethorphan significantly inhibited the cough reflex. Fominoben achieved this effect at a dose of 5 mg/kg intravenously (i.v.), while dextromethorphan required a dose of 3 mg/kg i.v. for a comparable effect [1].

Antitussive Efficacy Cough Reflex In Vivo Pharmacology

High Plasma Clearance via Extensive First-Pass Metabolism in Humans

A human biotransformation study showed that fominoben is extensively metabolized. At the time of maximum plasma concentration (2 hours post-dose) following a 160 mg oral dose, unchanged fominoben represented only 1.5% of the total plasma radioactivity [1].

Pharmacokinetics Drug Metabolism Bioavailability

In Vitro Affinity and GABA-Shift at the Benzodiazepine Binding Site

Fominoben was shown to displace the benzodiazepine ligand 3H-flunitrazepam from rat brain membranes with an IC50 of 4.05 ± 0.10 µM. In the presence of GABA, the IC50 shifted to 2.2 ± 0.05 µM [1]. This positive 'GABA-shift' is a characteristic of compounds with benzodiazepine receptor agonist activity.

Benzodiazepine Receptor GABAergic System Receptor Binding Assay

Optimal Research Applications for Fominoben Based on Evidence of Differential Activity


Investigating the Neuropharmacology of Cough-Respiratory Stimulation

Fominoben is an ideal tool compound for dissecting the independent neural pathways of cough suppression and respiratory stimulation. Its ability to increase PaO2 and decrease PaCO2 in COPD patients, while maintaining antitussive activity [1], makes it valuable for studying the central regulation of respiration and cough.

Research on Benzodiazepine Receptor-Mediated Effects

The compound's confirmed in vitro activity as a benzodiazepine receptor agonist, with a quantifiable GABA-shift [1], positions it for use in studies of the GABAergic system. It can serve as a non-benzodiazepine positive control or probe for investigating anxiolytic and anticonvulsant mechanisms linked to this receptor site [2].

Development and Validation of Bioanalytical Methods for Highly Metabolized Drugs

The extensive and rapid metabolism of fominoben, with less than 2% of the parent compound detectable in plasma at Cmax [1], makes it an excellent candidate for developing and validating sensitive LC-MS/MS methods for drugs with high clearance and a complex metabolite profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fominoben

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.